molecular formula C14H12FNO2 B13712717 6-(4-Fluoro-3-methylbenzyl)nicotinic acid

6-(4-Fluoro-3-methylbenzyl)nicotinic acid

Cat. No.: B13712717
M. Wt: 245.25 g/mol
InChI Key: JYONDLFORHOGOH-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methylbenzyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluoro-substituted benzyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluoro-3-methylbenzyl)nicotinic acid typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with nicotinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The fluoro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with oxidized benzyl groups.

    Reduction: Formation of 6-(4-Fluoro-3-methylbenzyl)nicotinic alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

6-(4-Fluoro-3-methylbenzyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. The fluoro-substituted benzyl group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.

Comparison with Similar Compounds

    Nicotinic acid: A simpler analog without the fluoro-substituted benzyl group.

    Isonicotinic acid: Similar structure but with the carboxyl group in a different position on the pyridine ring.

    Picolinic acid: Another isomer of nicotinic acid with different biological properties.

Uniqueness: 6-(4-Fluoro-3-methylbenzyl)nicotinic acid is unique due to the presence of the fluoro-substituted benzyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

6-[(4-fluoro-3-methylphenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H12FNO2/c1-9-6-10(2-5-13(9)15)7-12-4-3-11(8-16-12)14(17)18/h2-6,8H,7H2,1H3,(H,17,18)

InChI Key

JYONDLFORHOGOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=NC=C(C=C2)C(=O)O)F

Origin of Product

United States

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